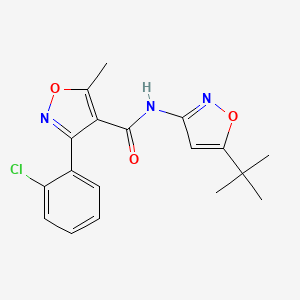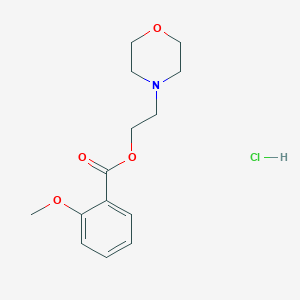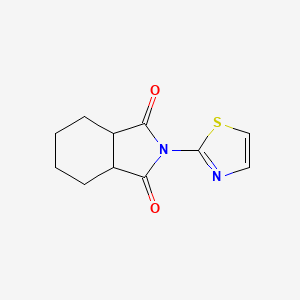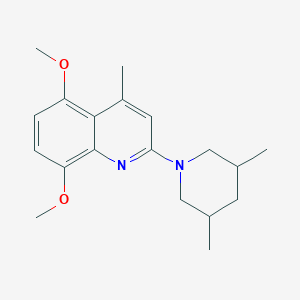
N-(5-tert-butyl-3-isoxazolyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as CL-316,243, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CL-316,243 belongs to the class of compounds known as beta-3 adrenergic receptor agonists, which have been shown to play a role in regulating energy homeostasis and metabolism.
Mécanisme D'action
CL-316,243 works by activating the beta-3 adrenergic receptor, which is expressed in adipose tissue and plays a role in regulating energy expenditure and thermogenesis. Activation of the beta-3 adrenergic receptor leads to the activation of a signaling pathway that increases the activity of enzymes involved in the breakdown of fat and the production of heat. This leads to an increase in energy expenditure and a reduction in body weight.
Biochemical and Physiological Effects
CL-316,243 has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, increased thermogenesis, and reduced body weight. The compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models, making it a promising candidate for the treatment of diabetes and related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CL-316,243 is that it has been extensively studied in animal models, making it a well-characterized compound for use in laboratory experiments. However, one of the limitations of CL-316,243 is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet fully understood. Additionally, the synthesis of CL-316,243 is a complex process that requires expertise in synthetic organic chemistry, which may limit its availability for use in laboratory experiments.
Orientations Futures
There are a number of future directions for research on CL-316,243. One area of research is the development of analogs of CL-316,243 that may have improved efficacy and safety profiles. Another area of research is the testing of CL-316,243 in human clinical trials to determine its safety and efficacy in humans. Additionally, further research is needed to understand the mechanisms of action of CL-316,243 and its effects on metabolism and energy homeostasis.
Méthodes De Synthèse
The synthesis of CL-316,243 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are tert-butylamine, 2-chlorobenzaldehyde, and 3-methyl-5-phenylisoxazole-4-carboxylic acid. These materials are reacted together under controlled conditions to produce the final product, CL-316,243. The synthesis of CL-316,243 is a complex process that requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
CL-316,243 has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. The compound has been shown to activate the beta-3 adrenergic receptor, which is involved in the regulation of energy expenditure and thermogenesis. CL-316,243 has been shown to increase energy expenditure and reduce body weight in animal models, making it a promising candidate for the treatment of obesity and related disorders.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-10-15(16(22-24-10)11-7-5-6-8-12(11)19)17(23)20-14-9-13(25-21-14)18(2,3)4/h5-9H,1-4H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWDBUHODZYPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NOC(=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)

![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)

![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)


![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4959914.png)



![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959943.png)